Sanglifehrin A

描述

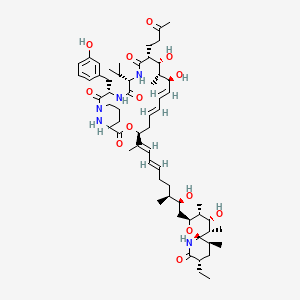

Structure

2D Structure

属性

分子式 |

C60H91N5O13 |

|---|---|

分子量 |

1090.4 g/mol |

IUPAC 名称 |

(3S,6S,9R,10R,11S,12S,13E,15E,18S,21S)-18-[(2E,4E,8S,9S)-10-[(2S,3R,4S,5S,6R,9S,11S)-9-ethyl-4-hydroxy-3,5,11-trimethyl-8-oxo-1-oxa-7-azaspiro[5.5]undecan-2-yl]-9-hydroxy-8-methyldeca-2,4-dien-2-yl]-10,12-dihydroxy-3-[(3-hydroxyphenyl)methyl]-11-methyl-9-(3-oxobutyl)-6-propan-2-yl-19-oxa-1,4,7,25-tetrazabicyclo[19.3.1]pentacosa-13,15-diene-2,5,8,20-tetrone |

InChI |

InChI=1S/C60H91N5O13/c1-11-43-30-37(6)60(63-55(43)72)41(10)53(70)40(9)51(78-60)33-49(69)35(4)20-14-12-15-21-36(5)50-26-17-13-16-25-48(68)39(8)54(71)45(28-27-38(7)66)56(73)62-52(34(2)3)57(74)61-47(32-42-22-18-23-44(67)31-42)58(75)65-29-19-24-46(64-65)59(76)77-50/h12-13,15-18,21-23,25,31,34-35,37,39-41,43,45-54,64,67-71H,11,14,19-20,24,26-30,32-33H2,1-10H3,(H,61,74)(H,62,73)(H,63,72)/b15-12+,17-13+,25-16+,36-21+/t35-,37-,39-,40-,41-,43-,45+,46-,47-,48-,49-,50-,51-,52-,53-,54+,60+/m0/s1 |

InChI 键 |

ONJZYZYZIKTIEG-CFBQITSMSA-N |

SMILES |

CCC1CC(C2(C(C(C(C(O2)CC(C(C)CCC=CC=C(C)C3CC=CC=CC(C(C(C(C(=O)NC(C(=O)NC(C(=O)N4CCCC(N4)C(=O)O3)CC5=CC(=CC=C5)O)C(C)C)CCC(=O)C)O)C)O)O)C)O)C)NC1=O)C |

手性 SMILES |

CC[C@H]1C[C@@H]([C@@]2([C@H]([C@H]([C@H]([C@@H](O2)C[C@@H]([C@@H](C)CC/C=C/C=C(\C)/[C@@H]3C/C=C/C=C/[C@@H]([C@@H]([C@H]([C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4CCC[C@H](N4)C(=O)O3)CC5=CC(=CC=C5)O)C(C)C)CCC(=O)C)O)C)O)O)C)O)C)NC1=O)C |

规范 SMILES |

CCC1CC(C2(C(C(C(C(O2)CC(C(C)CCC=CC=C(C)C3CC=CC=CC(C(C(C(C(=O)NC(C(=O)NC(C(=O)N4CCCC(N4)C(=O)O3)CC5=CC(=CC=C5)O)C(C)C)CCC(=O)C)O)C)O)O)C)O)C)NC1=O)C |

同义词 |

sanglifehrin A |

产品来源 |

United States |

Molecular Interactions and Target Engagement of Sanglifehrin a

Cyclophilin Binding Profile

Sanglifehrin A exhibits a broad and high-affinity binding profile across several major cyclophilin isoforms, which are peptidyl-prolyl cis-trans isomerases (PPIases) involved in protein folding and trafficking. researchgate.net

This compound demonstrates a particularly strong binding affinity for Cyclophilin A (CypA), the first identified and most abundant cytosolic cyclophilin. nih.govacs.org Research indicates that SFA has a very strong affinity for CypA, with a reported IC₅₀ value of 6.9 ± 0.9 nM. acs.org The interaction is mediated exclusively by the macrocyclic portion of the SFA molecule. acs.org This high-affinity binding is a cornerstone of its biological activity, though competitive experiments suggest some of its effects, such as chemokine suppression, may occur independently of CypA binding. plos.orgaai.org The complex formed between SFA and CypA does not interact with calcineurin, which is the mechanism of action for the immunosuppressant Cyclosporin (B1163) A (CsA). aai.org

This compound also engages with Cyclophilin B (CypB), a cyclophilin isoform located within the endoplasmic reticulum (ER). biorxiv.orgjci.org Studies using chemical proteomics have identified CypB as a primary cellular target of SFA in live immune cells. biorxiv.orgnih.gov The binding of SFA to CypB in the ER has been shown to inhibit its PPIase activity and, notably, to induce the secretion of CypB into the extracellular space. jci.orgnih.govnih.gov This action prevents myofibroblasts from synthesizing and secreting collagen type I, a key process in fibrosis. jci.org This unique mechanism, where SFA binding leads to the depletion of intracellular CypB, highlights a distinct mode of action compared to other cyclophilin inhibitors. biorxiv.orgjci.org

The interaction of this compound extends to Cyclophilin D (CypD), a key regulatory component of the mitochondrial permeability transition pore (MPTP). SFA is a potent inhibitor of the PPIase activity of CypD, with a reported K₀.₅ value of approximately 2 nM. nih.gov This inhibition prevents the opening of the MPTP, a critical event in some forms of cell death. nih.gov Like its interaction with CypA, the binding of SFA to CypD occurs at a different site than that of Cyclosporin A. nih.gov

When compared to the well-known cyclophilin inhibitor Cyclosporin A (CsA), this compound consistently demonstrates a superior or comparable binding affinity for various cyclophilin isoforms. Sanglifehrins A, B, C, and D have all been shown to inhibit the PPIase activity of CypA, CypB, and CypD more efficiently than CsA. asm.org Specifically, SFA exhibits a 10 to 20-fold higher affinity for CypA than CsA. nih.gov Despite both compounds binding with high affinity to cyclophilins, their downstream effects differ significantly; for instance, the SFA-CypA complex does not inhibit calcineurin, whereas the CsA-CypA complex does. aai.orgnih.gov This fundamental difference in their mechanism of action underscores their distinct biological outcomes. plos.org

Table 1: Comparative Inhibition of Cyclophilin Isomerase Activity (Ki, nM)

| Compound | CypA (Ki, nM) | CypB (Ki, nM) | CypD (Ki, nM) |

|---|---|---|---|

| This compound | - | - | - |

| Sanglifehrin B | 0.32 | 0.20 | 0.30 |

| Cyclosporin A | 9.7 | 9.2 | 9.4 |

Data sourced from a 2013 study on the preclinical characterization of sanglifehrins. asm.org A dash (-) indicates data not specified in the source.

Binding to Cyclophilin D (CypD)

Structural Elucidation of Sanglifehrin-Cyclophilin Complexes

The precise nature of the interaction between this compound and cyclophilins has been illuminated by high-resolution structural studies.

X-ray crystallography has provided detailed insights into the binding of SFA to human Cyclophilin A. The crystal structure of the human CypA-SFA complex, resolved at 1.6 Å, reveals that the 22-membered macrocycle of SFA is deeply embedded within the same hydrophobic binding pocket that accommodates CsA. nih.gov This interaction is stabilized by six direct hydrogen bonds between SFA and CypA. nih.gov The analysis confirms that the interaction is mediated exclusively by the macrocyclic part of the SFA molecule. acs.org The structure also shows that the "effector domain" of SFA, the part of the molecule not buried in the cyclophilin binding site, has a three-dimensional structure that is very different from that of CsA, which explains their different mechanisms of action. nih.gov Crystallographic data also revealed that two CypA-SFA complexes can form a dimer, raising the possibility that this dimer is the molecular species responsible for the immunosuppressive effect. nih.gov

Table 2: Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | SFA |

| Sanglifehrin B | SfB |

| Sanglifehrin C | - |

| Sanglifehrin D | - |

| Cyclosporin A | CsA |

| Cyclophilin A | CypA |

| Cyclophilin B | CypB |

Identification of Macrocyclic Subunit as Key Binding Determinant

The intricate interaction between this compound (SFA) and cyclophilins is primarily governed by its 22-membered macrocyclic core. nih.gov This structural feature is the principal determinant for the high-affinity binding observed between SFA and cyclophilin A (CypA). nih.gov

Initial structural elucidation of SFA revealed a complex architecture comprising the macrocycle and a nine-carbon tether that terminates in a spirobicyclic moiety. nih.gov To dissect the contributions of these distinct structural components to cyclophilin binding, researchers performed a selective oxidative cleavage of the exocyclic double bond at the C26=C27 position. This chemical modification yielded two fragments: the spirolactam-containing portion and the macrolide. nih.gov

Subsequent binding assays demonstrated that the isolated macrolide portion retained a binding affinity for CypA that was nearly identical to that of the intact SFA molecule. nih.gov This critical finding unequivocally established that the interaction with CypA is mediated almost exclusively by the macrocyclic part of SFA. nih.gov Further confirmation of this was provided by X-ray crystallography studies of a complex between CypA and a close analog of the SFA macrolide, which showed the macrolide nestled into the same deep hydrophobic pocket on CypA that is occupied by Cyclosporin A (CsA). nih.gov

The potent binding affinity of the macrocyclic subunit is attributed to a highly optimized arrangement of multiple functional groups. These include an (E,E)-diene, a concise polypropionate segment, and an unconventional tripeptide unit. nih.gov The synergistic interplay of these elements within the macrocyclic framework results in an exceptionally strong interaction with cyclophilin A. nih.gov

Distinct Ligand-Protein Interaction Site on Cyclophilin D from Cyclosporin A

While both this compound (SFA) and Cyclosporin A (CsA) bind to cyclophilins, including the mitochondrial isoform Cyclophilin D (Cyp-D), the nature of their interaction at the molecular level exhibits notable differences. SFA binds to Cyp-D at a site that is distinct from that of CsA. nih.gov This distinction has significant implications for its mechanism of action, particularly in the context of the mitochondrial permeability transition pore (MPTP), a key player in certain forms of cell death. nih.gov

SFA has been shown to be a potent inhibitor of the peptidyl-prolyl cis-trans isomerase (PPIase) activity of Cyp-D, with a half-maximal inhibitory concentration (K₀.₅) of 2 nM. nih.gov This inhibition of Cyp-D's enzymatic activity is central to SFA's ability to block the opening of the MPTP. nih.gov However, the dose-response curve for MPTP inhibition by SFA is sigmoidal, in contrast to the hyperbolic curve observed with CsA. nih.gov This suggests a cooperative binding mechanism for SFA, possibly indicating a multimeric structure for the MPTP. nih.gov

A key difference in the binding mode is that SFA does not prevent the association of Cyp-D with the adenine (B156593) nucleotide translocase (ANT), a core component of the MPTP. nih.gov This implies that the binding of Cyp-D to the ANT does not necessitate its PPIase activity, but the subsequent opening of the pore does. nih.gov In contrast, the CsA-Cyp-D complex is known to inhibit the phosphatase activity of calcineurin, a downstream effector in T-cell activation. aai.org SFA, however, does not inhibit calcineurin activity. nih.govaai.org This fundamental difference in their downstream effects, despite both binding to cyclophilins, underscores the distinct nature of their interaction sites and mechanisms of action. nih.govaai.org

| Feature | This compound (SFA) | Cyclosporin A (CsA) |

| Binding to Cyp-D | Yes | Yes |

| Inhibition of Cyp-D PPIase Activity | Yes (K₀.₅ = 2 nM) | Yes |

| MPTP Inhibition Dose-Response | Sigmoidal | Hyperbolic |

| Effect on Cyp-D/ANT Binding | Does not prevent | Prevents pore opening |

| Inhibition of Calcineurin | No | Yes |

Identification of Downstream Molecular Targets

Association with Inosine-5'-monophosphate dehydrogenase 2 (IMPDH2)

A significant downstream molecular target of the this compound (SFA)-Cyclophilin A (PPIA) complex is Inosine-5'-monophosphate dehydrogenase 2 (IMPDH2). nih.govcusabio.com IMPDH2 is a crucial enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides. wikipedia.org The interaction between the SFA-PPIA binary complex and IMPDH2 forms a ternary complex. nih.gov

Interestingly, the formation of this ternary complex does not inhibit the enzymatic activity of IMPDH2. nih.govresearchgate.net Instead, the interaction appears to modulate cell growth by engaging with the cystathionine-β-synthase (CBS) domains of IMPDH2. nih.gov This suggests a more complex regulatory role for IMPDH2 in cellular processes like T-cell activation and proliferation than previously understood. nih.gov The SFA-PPIA complex exhibits a high degree of isoform selectivity, preferentially binding to IMPDH2 over IMPDH1. nih.gov This selective interaction underscores the specific nature of SFA's downstream effects. nih.gov

| Molecule | Role in the Interaction | Key Findings |

| This compound (SFA) | Initiates the formation of the complex | Binds to PPIA with high affinity. nih.gov |

| Cyclophilin A (PPIA) | Acts as the primary receptor for SFA | Forms a binary complex with SFA. nih.gov |

| IMPDH2 | The downstream target of the SFA-PPIA complex | Forms a ternary complex with SFA-PPIA. nih.gov Its enzymatic activity is not inhibited by this interaction. nih.gov |

Inhibition of Protein Kinase p42/44 Activity

This compound (SFA) has been demonstrated to inhibit the activity of the protein kinases p42/44, also known as extracellular signal-regulated kinases 1 and 2 (ERK1/2). doi.org This inhibitory effect has been observed in the context of lipopolysaccharide (LPS)-induced signal transduction pathways in neonatal peripheral blood mononuclear cells (PBMCs). doi.org

Stimulation of these cells with LPS leads to the rapid phosphorylation and activation of the p42/44 MAP kinase pathway. doi.org Pre-treatment of these cells with SFA effectively blocks this LPS-induced phosphorylation of p42/44. doi.org This indicates that SFA interferes with the signaling cascade upstream of or at the level of p42/44 activation. The p42/44 MAP kinase pathway is known to be involved in a variety of cellular processes, including proliferation and the inflammatory response. doi.orgharvard.edu By inhibiting this pathway, SFA can exert its anti-inflammatory effects. doi.org

| Condition | p42/44 (ERK1/2) Phosphorylation |

| Unstimulated PBMCs | Basal |

| LPS-stimulated PBMCs | Increased |

| LPS-stimulated PBMCs + SFA | Blocked |

Blockade of AP-1 Transcription Factor Nuclear Translocation

A further downstream consequence of this compound's (SFA) activity is the blockade of the nuclear translocation of the Activator Protein-1 (AP-1) transcription factor. doi.org AP-1 is a key regulator of gene expression in response to various stimuli, including stress signals and growth factors, and plays a critical role in the immune response. mdpi.com

In studies on neonatal peripheral blood mononuclear cells, SFA was shown to prevent the movement of AP-1 from the cytoplasm into the nucleus following lipopolysaccharide (LPS) stimulation. doi.org The nuclear translocation of transcription factors is a critical step in their ability to bind to DNA and regulate the transcription of target genes. aai.org By blocking the nuclear entry of AP-1, SFA effectively inhibits its transcriptional activity. doi.org This action, in conjunction with the inhibition of the p42/44 MAP kinase pathway which can lie upstream of AP-1 activation, contributes to the anti-inflammatory effects of SFA. doi.orgmdpi.com

| Cellular Process | Effect of this compound (SFA) |

| AP-1 Nuclear Translocation | Blocked |

| AP-1 Transcriptional Activity | Inhibited |

Cellular and Molecular Mechanisms of Action of Sanglifehrin a

Immunomodulatory Mechanisms

Sanglifehrin A (SFA) is a macrolide natural product that binds to cyclophilin A with high affinity but exerts its immunosuppressive effects through mechanisms distinct from other known immunophilin-binding drugs like Cyclosporin (B1163) A (CsA) and Rapamycin (B549165). nih.govnih.gov Its mode of action involves targeting multiple aspects of the immune response, including T cell and B cell proliferation and the function of dendritic cells. nih.govaai.org

This compound acts as a potent inhibitor of T lymphocyte proliferation, but it does so at a stage distinct from calcineurin inhibitors such as CsA and FK506. nih.gov

The primary mechanism by which this compound suppresses T cell proliferation is through the inhibition of the Interleukin-2 (B1167480) (IL-2)-dependent signaling pathway. nih.govnih.gov Research demonstrates that SFA blocks T cell proliferation induced by IL-2 with an IC₅₀ value of approximately 200 nM. aai.orgaai.org This inhibition is characterized by an arrest of the cell cycle at the G1 phase, preventing the transition to the S phase. nih.govaai.orgnih.gov This G1 block is associated with the inhibition of cyclin E-cyclin-dependent kinase 2 activity and the hyperphosphorylation of the retinoblastoma protein (Rb). nih.govaai.org

| Parameter | Observation | Finding |

|---|---|---|

| Target Pathway | IL-2-Dependent Proliferation | SFA specifically inhibits T cell proliferation that relies on Interleukin-2 signaling. nih.govnih.gov |

| Mechanism of Action | Cell Cycle Arrest | SFA blocks cell cycle progression at the G1-S transition. nih.govaai.org |

| Potency (IC₅₀) | ~200 nM | The concentration of SFA required to inhibit 50% of IL-2-dependent T cell proliferation. aai.orgaai.org |

A key feature distinguishing this compound from calcineurin inhibitors like Cyclosporin A is its effect on IL-2 production. aai.org Unlike CsA, SFA does not inhibit calcium-dependent IL-2 production or secretion from T cells. nih.govnih.govaai.org In fact, some studies have observed that SFA can lead to an accumulation of IL-2 mRNA, suggesting it may enhance IL-2 gene transcription rather than suppress it. aai.orgaai.org Furthermore, SFA does not alter the surface expression of the IL-2 receptor (IL-2Rα, -β, or -γ chains) on T cells. aai.org This indicates that its inhibitory action on proliferation is not due to a lack of IL-2 or the inability of cells to respond to it, but rather a blockade of the signaling cascade downstream of the receptor. aai.org

The immunomodulatory activity of this compound also extends to B lymphocytes. aai.org Studies have shown that SFA is capable of inhibiting the proliferation of B cells that have been activated by mitogenic stimuli. nih.govaai.orgdoi.org However, its effect is selective; for instance, unlike rapamycin, SFA does not appear to affect antibody synthesis induced by CD154/IL-4. nih.gov

This compound significantly impacts the function of dendritic cells (DCs), which are critical antigen-presenting cells for initiating T cell responses. aai.orgnih.gov SFA has been shown to suppress key DC functions, including antigen uptake and the ability to stimulate T cells. nih.govplos.org

One of the most potent effects of this compound on dendritic cells is the profound inhibition of bioactive Interleukin-12 (IL-12p70) production. aai.orgnih.govnih.gov SFA can abrogate 80-95% of IL-12p70 production by mature human dendritic cells, with an IC₅₀ of approximately 108 nM. aai.orgoup.com This suppression is rapid and occurs regardless of the stimulus used, such as Toll-like receptor ligands. aai.orgnih.gov The mechanism for this inhibition is at the transcriptional level, where SFA causes a significant suppression (84–94%) of the mRNA for both the IL-12p40 and IL-12p35 subunits, which together form the bioactive IL-12p70 heterodimer. aai.orgnih.govoup.com This effect is unique when compared to CsA, which does not block IL-12 production from differentiated DCs. oup.com

| Parameter | Observation | Finding |

|---|---|---|

| Target Cytokine | Bioactive IL-12p70 | SFA is a potent inhibitor of the production of this key pro-inflammatory cytokine by DCs. aai.orgnih.gov |

| Inhibition Level | 80-95% | SFA almost completely abrogates IL-12p70 secretion from stimulated DCs. aai.orgoup.com |

| Potency (IC₅₀) | ~108 nM | The concentration of SFA required to inhibit 50% of IL-12p70 production. aai.org |

| Mechanism of Action | Transcriptional Suppression | SFA suppresses the transcription of the IL-12p35 and IL-12p40 subunit genes. aai.orgnih.gov |

Modulation of Dendritic Cell (DC) Function

Suppression of Chemokine Gene Expression and Production (CCL5, CCL17, CCL19, CXCL9, CXCL10)

This compound (SFA) has been identified as a potent inhibitor of chemokine production and migration in dendritic cells (DCs). plos.orgnih.gov Gene expression analysis and subsequent protein-level confirmation have demonstrated that SFA effectively suppresses the expression of several key chemokines in human monocyte-derived DCs (moDCs), including CCL5, CCL17, CCL19, CXCL9, and CXCL10. plos.orgnih.govresearchgate.netuni-giessen.de This inhibitory effect on chemokine production is a unique characteristic of SFA when compared to other immunosuppressive agents like cyclosporine A (CsA) and dexamethasone. plos.orgplos.org

The suppression of these chemokines by SFA has significant functional consequences. For instance, the reduction in CCL19 production by SFA-treated moDCs leads to decreased migration of these cells. plos.org Furthermore, the supernatant from SFA-exposed moDCs shows a reduced capacity to attract both CD4+ T cells and other moDCs, confirming the functional impact of the chemokine suppression. plos.orgnih.gov The mechanism behind this chemokine suppression appears to be independent of cyclophilin A binding, as competitive experiments with a surplus of CsA or a non-immunosuppressive derivative of CsA did not abrogate SFA's inhibitory effect on chemokine production. plos.orgnih.govplos.org

Studies have shown a dose-dependent suppression of CCL5, CCL17, and CCL19 by SFA in moDCs. plos.org This broad-spectrum chemokine inhibition suggests that SFA interferes with signaling pathways that are crucial for the transcription of various chemokine genes. uni-giessen.de The suppression of CXCL9 and CXCL10, which are ligands for the CXCR3 receptor, is particularly noteworthy as this interaction plays a role in stimulating the migration of monocytes, natural killer cells, and T cells. uni-giessen.de

Impact on Antigen Uptake Receptor Expression (e.g., Mannose Receptor, DC-SIGN)

A distinctive feature of this compound's mechanism of action is its significant impact on the expression of antigen uptake receptors on human dendritic cells (DCs). aai.orgnih.govaai.orgdntb.gov.ua Specifically, the differentiation of DCs in the presence of SFA leads to a marked decrease in the expression of C-type lectins, which are crucial for the uptake of glycosylated antigens. aai.orgnih.gov

Key among the down-regulated receptors are the mannose receptor (MR/CD206) and DC-SIGN (Dendritic Cell-Specific Intercellular adhesion molecule-3-Grabbing Non-integrin/CD209). aai.orgnih.govresearchgate.net The expression of other C-type lectins, such as C1qRP and DC-ASGPR, is also diminished in SFA-treated DCs. aai.orgnih.gov This reduction in C-type lectin expression provides a molecular basis for the observed decrease in lectin-mediated endocytosis in these cells. aai.org

In contrast to the down-regulation of C-type lectins, SFA has been shown to increase the expression of Fc receptors, namely FcαRI (CD89) and FcγRII (CD32). aai.orgnih.gov This differential regulation of antigen uptake receptors highlights the specific nature of SFA's interaction with DC differentiation and function, setting it apart from other immunophilin-binding immunosuppressive drugs like cyclosporin A, which does not have a similar effect on DC phenotype. aai.orgnih.gov

Inhibition of Endocytic Capacity in Dendritic Cells

This compound (SFA) significantly impairs the endocytic capacity of dendritic cells (DCs), a critical function for their role as potent antigen-presenting cells. aai.orgnih.govnih.govfrontiersin.org This inhibition manifests in two primary ways: a reduction in macropinocytosis and a decrease in receptor-mediated endocytosis. aai.orgnih.govnih.gov

Macropinocytosis, the non-specific uptake of soluble antigens from the extracellular fluid, is a hallmark of immature DCs. frontiersin.org Studies have demonstrated that DCs generated in the presence of SFA exhibit a reduced capacity for macropinocytosis. aai.orgnih.gov This effect is also observed in vivo, where SFA has been shown to profoundly decrease this process. nih.gov

In addition to macropinocytosis, SFA also inhibits lectin-mediated endocytosis. aai.orgnih.gov This is directly linked to its effect on the expression of C-type lectin receptors, such as the mannose receptor and DC-SIGN, as discussed in the previous section. aai.org The diminished expression of these receptors leads to a decreased ability of the DCs to internalize antigens via this specific pathway. aai.org It is noteworthy that other immunophilin-binding agents, such as rapamycin, also inhibit the endocytic capacity of human DCs, affecting both receptor-mediated endocytosis and macropinocytosis. aai.orgfrontiersin.org

Reduction of Dendritic Cell and T Cell Migration

This compound (SFA) has been demonstrated to be an inhibitor of both dendritic cell (DC) and T cell migration. plos.orgnih.gov This effect is largely a consequence of its ability to suppress the production of key chemokines by DCs. plos.orgnih.gov

Functional assays have confirmed that SFA-exposed monocyte-derived dendritic cells (moDCs) exhibit reduced migration towards the chemokine CCL19. plos.orgnih.gov This is significant as CCL19 is crucial for guiding DCs to lymph nodes. Furthermore, the supernatant collected from SFA-treated moDCs is less effective at attracting both CD4+ T cells and other moDCs, indicating that the reduced chemokine environment directly impacts immune cell trafficking. plos.orgnih.gov In vivo studies have also shown that SFA administration can inhibit the migration of FITC-labeled CD11c+ DCs to inguinal lymph nodes. plos.org

Interestingly, the inhibition of moDC migration towards CCL19 by SFA appears to occur in a manner that is independent of the chemokine receptor CCR7. plos.org SFA also suppresses the expression of the ectoenzyme CD38, a molecule that has been implicated in regulating DC migration. plos.orgnih.gov

Distinct Signaling Pathway from Calcineurin Inhibition

Although this compound (SFA) binds to cyclophilin A with a significantly higher affinity than cyclosporin A (CsA), its mechanism of action is fundamentally different from the calcineurin inhibition pathway utilized by CsA. plos.orgaai.orgnih.govresearchgate.net The complex formed between cyclophilin and SFA does not interact with or inhibit the phosphatase activity of calcineurin. aai.orgresearchgate.netnih.gov This is a critical distinction, as the immunosuppressive effects of CsA are primarily mediated through the inhibition of calcineurin, which in turn blocks the activation of T cells.

SFA's unique immunobiological effects, which are different from those of calcineurin inhibitors, are further supported by transplant experiments. plos.org For instance, the addition of SFA to a CsA regimen has been shown to efficiently suppress graft arteriosclerosis in a way that CsA monotherapy cannot, suggesting a complementary and distinct mechanism of action. plos.org While CsA primarily targets T cell activation, SFA demonstrates significant effects on dendritic cell functions, such as antigen uptake and chemokine production. plos.orgaai.orgnih.gov

Furthermore, unlike CsA, SFA does not inhibit T-cell receptor (TCR)-induced anergy. plos.org Instead, SFA's inhibitory effects on T cell proliferation occur at a later stage than those of CsA and are independent of calcium-dependent signaling pathways. aai.orgresearchgate.net

Differentiation from Rapamycin's Mode of Action on p70S6K and Cell Cycle Progression

While both this compound (SFA) and rapamycin inhibit interleukin-2 (IL-2)-dependent T cell proliferation, their underlying molecular mechanisms are distinct, particularly concerning their effects on the p70 S6 kinase (p70S6K) and cell cycle progression. aai.orgresearchgate.net

Rapamycin exerts its immunosuppressive effects by forming a complex with FKBP12, which then binds to and inhibits the mammalian target of rapamycin (mTOR). nih.govaacrjournals.org The inhibition of mTOR by rapamycin prevents the phosphorylation and activation of its downstream effector, p70S6K. nih.govsdbonline.org This kinase is crucial for protein synthesis and cell cycle progression from the G1 to the S phase. nih.govsdbonline.org

In contrast, SFA does not affect the IL-2-dependent activation or phosphorylation of p70S6K. aai.org This clearly distinguishes SFA's mode of action from that of rapamycin. aai.org Although both drugs block T cell proliferation at the G1 phase of the cell cycle, they do so through different signaling pathways. aai.orgnih.gov SFA's mechanism does not involve the mTOR-p70S6K axis that is the primary target of rapamycin. aai.org Additionally, SFA does not affect the levels of p27, a protein that is stabilized by rapamycin, further highlighting the divergence in their mechanisms. aai.org

Inhibition of Cyclin E-Cyclin-Dependent Kinase 2 (Cdk2) Activity

A key aspect of this compound's (SFA) immunosuppressive activity is its ability to inhibit the G1 to S phase transition of the cell cycle in T cells by targeting the activity of the Cyclin E-Cyclin-Dependent Kinase 2 (Cdk2) complex. aai.orgnih.gov This complex is essential for the progression of the cell cycle, and its activation is a critical step for entry into the S phase. wikipedia.org

SFA has been shown to block the hyperphosphorylation of the retinoblastoma protein (Rb), a crucial event for the G1-S transition that is mediated by Cdk activity. aai.org This inhibition of Rb hyperphosphorylation is a direct consequence of the reduced activity of the Cyclin E-Cdk2 kinase. aai.org It is important to note that SFA does not achieve this by reducing the expression of either Cyclin E or Cdk2. aai.org

Further investigation has revealed that SFA's inhibitory effect on Cyclin E-Cdk2 is mediated through the activation of the tumor suppressor gene p53. nih.gov SFA activates p53 transcription, leading to the upregulation of p21, a Cdk inhibitor. nih.govnih.govfrontiersin.org The p21 protein then binds to and inhibits the Cyclin E-Cdk2 complex, thereby preventing the cell from progressing into the S phase. nih.gov

Data Tables

Table 1: Impact of this compound on Dendritic Cell Surface Receptors

| Receptor Type | Receptor Name | Effect of this compound | Reference |

| C-type Lectin | Mannose Receptor (MR/CD206) | Decreased Expression | aai.org |

| C-type Lectin | DC-SIGN (CD209) | Decreased Expression | aai.org |

| C-type Lectin | C1qRP | Decreased Expression | aai.org |

| C-type Lectin | DC-ASGPR | Decreased Expression | aai.org |

| Fc Receptor | FcαRI (CD89) | Increased Expression | aai.org |

| Fc Receptor | FcγRII (CD32) | Increased Expression | aai.org |

Table 2: Chemokines Suppressed by this compound in Dendritic Cells

| Chemokine | Function | Reference |

| CCL5 (RANTES) | Attracts T cells, eosinophils, basophils, and monocytes | plos.orgnih.gov |

| CCL17 (TARC) | Chemoattractant for T-helper 2 (Th2) cells | plos.orgnih.gov |

| CCL19 (MIP-3β) | Guides dendritic cells and T cells to lymph nodes | plos.orgnih.gov |

| CXCL9 (Mig) | Chemoattractant for activated T cells and NK cells | plos.orgnih.gov |

| CXCL10 (IP-10) | Chemoattractant for monocytes/macrophages, T cells, NK cells, and dendritic cells | plos.orgnih.gov |

Antiviral Mechanisms

This compound has demonstrated notable antiviral properties, particularly against Hepatitis C Virus (HCV) and Human Immunodeficiency Virus (HIV). These effects are mediated through its interaction with host-cell cyclophilins, which are co-opted by these viruses for their replication.

This compound and its derivatives are potent inhibitors of HCV replication. nih.govmdpi.com Studies have shown that sanglifehrins can inhibit the replication of HCV genotype 1b subgenomic replicons more effectively than Cyclosporin A (CsA), another well-known cyclophilin inhibitor. mdpi.comresearchgate.net The antiviral activity of sanglifehrins is linked to their ability to disrupt the essential interaction between viral proteins and host cyclophilins. mdpi.comresearchgate.net

The potency of sanglifehrins in inhibiting HCV replication is highlighted by the performance of its analog, NV556. In preclinical studies involving human liver chimeric mice with established HCV infections, a single dose of NV556 was able to suppress the virus without evidence of viral rebound for up to five months. mdpi.comresearchgate.net

A key mechanism underlying the anti-HCV activity of this compound is its ability to disrupt the formation of complexes between the HCV non-structural protein 5A (NS5A) and host cyclophilins, particularly cyclophilin A (CypA) and cyclophilin B (CypB). nih.govmdpi.comresearchgate.net These interactions are crucial for the establishment of the viral replication organelle and for the efficient replication of the viral RNA. mdpi.comelifesciences.org

Research has demonstrated that Sanglifehrins A, B, C, and D are all more potent than CsA in disrupting the formation of NS5A-CypA, NS5A-CypB, and NS5A-CypD complexes. nih.gov Sanglifehrin B, in particular, showed significantly higher potency in inhibiting the isomerase activity of these cyclophilins compared to CsA. nih.gov This disruption of the NS5A-cyclophilin interaction is a critical step in the inhibition of HCV replication by sanglifehrins. mdpi.comresearchgate.netresearchgate.net

| Compound | Target Interaction | Relative Potency | Reference |

| Sanglifehrins A-D | NS5A-CypA, -CypB, -CypD complex formation | More potent than CsA | nih.gov |

| Sanglifehrin B | Isomerase activity of CypA, CypB, CypD | 30- to 50-fold more potent than CsA | nih.gov |

| Sanglifehrins | HCV genotype 1b subgenomic replicon replication | More potent than CsA | mdpi.comresearchgate.net |

This compound and its derivatives also exhibit anti-HIV activity. acs.org This mechanism involves the disruption of the interaction between host cyclophilin A (CypA) and the HIV-1 p24gag capsid protein. acs.orgnih.gov This interaction is an essential step in the early stages of the HIV-1 replication cycle. researchgate.net

By binding to CypA, sanglifehrins competitively inhibit the binding of the viral capsid protein, thereby interfering with processes such as the completion of reverse transcription. acs.orgresearchgate.net While originally explored for its immunosuppressive properties, the anti-HIV potential of cyclophilin inhibitors like sanglifehrin derivatives has been recognized, leading to the development of non-immunosuppressive analogs with improved anti-HIV efficacy. nih.govsci-hub.ruresearchgate.net

Disruption of HCV NS5A-Cyclophilin Complexes (CypA, CypB)

Anti-Fibrotic Mechanisms

Recent research has shed light on the anti-fibrotic properties of this compound, which are primarily mediated through its interaction with cyclophilin B.

This compound exerts its anti-fibrotic effects by targeting the collagen chaperone cyclophilin B (CypB), also known as peptidyl-prolyl cis-trans isomerase B (PPIB). jci.orgbiorxiv.orgnih.gov CypB is an endoplasmic reticulum (ER)-resident protein that plays a crucial role in the folding and maturation of collagen. biorxiv.org Chemical proteomics studies have identified CypB as a major cellular target of this compound. jci.orgbiorxiv.orgnih.gov By binding to CypB, this compound inhibits its function, which in turn prevents the proper synthesis and secretion of collagen type I by activated myofibroblasts, the primary cell type responsible for fibrosis. jci.orgnih.gov This inhibition of collagen synthesis occurs without inducing ER stress or affecting other cellular processes like myofibroblast migration or contractility. jci.orgnih.gov

A unique aspect of this compound's mechanism of action is its ability to induce the secretion of CypB from the endoplasmic reticulum (ER) to the extracellular space. jci.orgbiorxiv.orgnih.gov This binding-induced secretion depletes the intracellular pool of CypB within the ER. biorxiv.org The consequence of this induced secretion is the disruption of collagen folding and synthesis within the cell. biorxiv.orgnih.gov This mechanism has been observed in vitro in myofibroblasts and in vivo in preclinical models of lung and skin fibrosis. jci.orgbiorxiv.org Furthermore, this compound has been shown to induce CypB secretion and inhibit collagen type I secretion in fibrotic human lung fibroblasts. jci.orgnih.gov

| Mechanism | Target | Cellular Location | Consequence | Reference |

| Inhibition of Collagen Synthesis | Cyclophilin B (PPIB) | Endoplasmic Reticulum | Prevents synthesis and secretion of collagen type I | jci.orgnih.gov |

| Induction of Secretion | Cyclophilin B (PPIB) | Endoplasmic Reticulum | Depletion of intracellular CypB, disrupting collagen folding | jci.orgbiorxiv.orgnih.gov |

Inhibition of Collagen Synthesis and Secretion in Fibroblasts and Myofibroblasts

This compound has been shown to effectively inhibit the synthesis and secretion of collagen type I in fibroblasts and myofibroblasts, key cell types involved in the progression of fibrosis. nih.govjci.orgnih.govbiorxiv.org This inhibition is a direct consequence of this compound's interaction with its cellular target, cyclophilin B (PPIB). nih.govjci.orgnih.gov

Here's a breakdown of the mechanism:

Targeting Cyclophilin B: this compound binds to cyclophilin B, a protein located in the endoplasmic reticulum (ER) that plays a crucial role in the proper folding of procollagen (B1174764) into a stable triple helix structure. nih.govbiorxiv.orgresearchgate.net

Inducing Secretion of Cyclophilin B: This binding event triggers the secretion of cyclophilin B from the ER into the extracellular space. nih.govjci.orgbiorxiv.org

Disrupting Collagen Folding: The depletion of intracellular cyclophilin B disrupts the collagen folding process, leading to a significant reduction in the amount of mature collagen that can be secreted by the cell. nih.govbiorxiv.org

This mechanism has been observed in various cell types, including human lung fibroblasts and primary fibrotic fibroblasts. jci.orgbiorxiv.org In preclinical models of skin and lung fibrosis, this compound treatment led to a notable decrease in collagen deposition. nih.govjci.org For instance, in a bleomycin-induced skin fibrosis mouse model, this compound treatment reduced the bleomycin-induced increase in dermal thickness by 78% and skin hydroxyproline (B1673980) by 58%. nih.govbiorxiv.org

The table below summarizes the effects of this compound on collagen synthesis in different experimental models.

| Experimental Model | Key Findings |

| TGF-β1–activated IMR-90 human lung fibroblasts | This compound treatment reduces collagen type I protein levels. nih.gov |

| Bleomycin-induced skin fibrosis mouse model | This compound treatment reduced the increase in dermal thickness by 78% and skin hydroxyproline by 58%. nih.govbiorxiv.org |

| Fibrotic human lung fibroblasts and precision-cut lung slices from patients with idiopathic pulmonary fibrosis (IPF) | This compound reduces collagen type I secretion. jci.orgbiorxiv.orgresearchgate.net |

Independence from TGF-β1 Signaling and Myofibroblast Contractility Pathways

A significant aspect of this compound's anti-fibrotic action is its independence from the transforming growth factor-beta 1 (TGF-β1) signaling pathway, a central driver of fibrosis. nih.govbiorxiv.org While TGF-β1 is a potent stimulator of fibroblast-to-myofibroblast differentiation and subsequent collagen production, this compound does not interfere with this signaling cascade. nih.govbiorxiv.org

Specifically, research has demonstrated that:

this compound does not affect the phosphorylation of SMAD2/3, key downstream mediators of TGF-β1 signaling. nih.gov

It also does not impact the activation of focal adhesion kinase (FAK), another important signaling molecule in fibrotic processes. nih.gov

Furthermore, this compound does not alter the expression of alpha-smooth muscle actin (α-SMA), a marker of myofibroblast differentiation and contractility. nih.govbiorxiv.org

This indicates that this compound's ability to reduce collagen production occurs downstream of these major pro-fibrotic signaling pathways. nih.gov It specifically targets the collagen maturation process within the cell, without affecting the upstream signals that initiate fibrosis or the contractile nature of myofibroblasts. nih.govbiorxiv.org

The following table highlights the distinct mechanism of this compound compared to other anti-fibrotic agents.

| Compound | Primary Mechanism of Action | Effect on TGF-β1 Signaling |

| This compound | Inhibits collagen synthesis by inducing secretion of cyclophilin B. nih.govjci.orgnih.gov | No direct effect on TGF-β1 signaling pathways. nih.govbiorxiv.org |

| Pirfenidone | Inhibits fibroblast proliferation and differentiation, and reduces production of pro-inflammatory cytokines. frontiersin.org | Downregulates TGF-β1-induced collagen synthesis. frontiersin.org |

| Nintedanib | Inhibits multiple tyrosine kinases involved in fibroblast proliferation, migration, and differentiation. frontiersin.org | Blocks signaling pathways downstream of TGF-β receptors. frontiersin.org |

Separation of Anti-fibrotic Effects from Immunosuppressive Properties in Analogues

This compound was initially identified as an immunosuppressant due to its ability to inhibit T-cell proliferation. nih.govresearchgate.net However, its anti-fibrotic effects appear to be mechanistically distinct from its immunosuppressive properties. nih.govbiorxiv.org This separation of activities is a critical finding, as it opens the door for developing non-immunosuppressive analogs of this compound specifically for treating fibrotic diseases. biorxiv.org

Key evidence for this separation comes from studies using this compound analogues:

Sanglifehrin-mc (SfA-mc): This analogue does not form the ternary complex with cyclophilin A and inosine (B1671953) monophosphate dehydrogenase 2 (IMPDH2) that is responsible for this compound's anti-proliferative and immunosuppressive effects. nih.gov Despite this, SfA-mc retains the same potency as this compound in blocking collagen type I secretion by inducing the secretion of cyclophilin B. nih.gov

Other Analogues: Research into other derivatives has shown that it is possible to modify the Sanglifehrin scaffold to reduce or eliminate immunosuppressive activity while maintaining the ability to inhibit cyclophilins and, by extension, collagen synthesis. acs.org

This suggests that the anti-fibrotic activity of this compound is primarily mediated through its interaction with cyclophilin B, while its immunosuppressive effects involve a different pathway. nih.gov The development of non-immunosuppressive analogues could offer a more targeted and potentially safer therapeutic approach for fibrosis, avoiding the systemic side effects associated with immunosuppression. biorxiv.orggoogle.com

The table below outlines the properties of this compound and its analogue, SfA-mc.

| Compound | Immunosuppressive Activity | Anti-fibrotic Activity (Collagen Inhibition) |

| This compound | Yes nih.govresearchgate.net | Yes nih.govjci.org |

| Sanglifehrin-mc (SfA-mc) | No nih.gov | Yes nih.gov |

Biosynthesis and Natural Product Chemistry of Sanglifehrin a

Natural Production by Streptomyces flaveolus DSM 9954

Sanglifehrin A, along with more than 20 related compounds, is naturally produced by the soil bacterium Streptomyces flaveolus DSM 9954. rsc.org This strain was previously identified as Streptomyces sp. A92-308110. rsc.org The discovery of this compound resulted from screening microbial extracts for novel ligands of cyclophilin A, a key protein involved in the immune response. The molecule itself is characterized by a unique [5.5] spirolactam moiety linked to a 22-membered macrolide ring via a linear carbon chain. nih.gov

Genetic Basis of Biosynthesis

The production of this compound is orchestrated by a sophisticated set of genes organized into a biosynthetic gene cluster (BGC). The elucidation of this BGC has provided profound insights into the enzymatic logic governing the assembly of this complex metabolite.

Cloning and Sequencing of the Biosynthetic Gene Cluster

Researchers have successfully cloned and sequenced the entire biosynthetic gene cluster responsible for this compound production. nih.gov The contiguous DNA region, spanning 92,776 base pairs, was identified and characterized, revealing the genetic blueprint for SFA synthesis. nih.gov This monumental effort provided a foundational understanding of the biosynthetic pathway and opened avenues for genetic manipulation and the generation of novel analogues. nih.gov

Analysis of Hybrid Polyketide Synthase (PKS)/Non-Ribosomal Peptide Synthetase (NRPS) Pathway

Analysis of the sequenced gene cluster revealed that this compound is synthesized through a hybrid Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) pathway. nih.gov This hybrid system is responsible for assembling the molecule's backbone from both simple carboxylic acid-derived units (polyketide portion) and amino acid precursors (non-ribosomal peptide portion). nih.gov The organization of the PKS and NRPS modules dictates the precise sequence and structure of the final natural product. researchgate.net

Table 1: Key Features of the this compound Biosynthetic Gene Cluster

| Feature | Description | Reference |

| Size | 92,776 base pairs | nih.gov |

| Pathway Type | Hybrid Polyketide Synthase (PKS) / Non-Ribosomal Peptide Synthetase (NRPS) | nih.gov |

| Producing Organism | Streptomyces flaveolus DSM 9954 | nih.gov |

Characterization of Unique Biosynthetic Building Block Formation

The biosynthesis of this compound is notable for its use of unusual building blocks, the formation of which requires specialized enzymatic machinery encoded within the gene cluster.

The initiation of this compound biosynthesis involves a unique starter unit, (2R)-2-ethylmalonamyl-CoA. nih.gov The formation of this starter unit is catalyzed by a crotonyl-CoA reductase/carboxylase (CCR) enzyme. nih.gov CCRs are a class of enzymes known to be involved in the production of various extender units for polyketide synthesis by catalyzing the reductive carboxylation of α,β-unsaturated acyl-CoA substrates. researchgate.net In the case of this compound, the CCR enzyme is proposed to generate the ethylmalonyl-CoA precursor. nih.gov Subsequent amidation, catalyzed by an amide synthetase (SfaP), produces the final (2S)-2-ethylmalonamyl starter unit, which is then loaded onto the PKS/NRPS assembly line. nih.gov

The this compound biosynthetic pathway also incorporates an atypical extender unit, (2S)-2-(2-oxo-butyl)malonyl-CoA. nih.gov The synthesis of this unusual building block is attributed to an iterative Type I Polyketide Synthase (PKS). nih.gov Iterative PKSs are a fascinating class of enzymes that utilize their catalytic domains multiple times to generate a polyketide chain, in contrast to the more common modular PKSs where each module is used only once. nih.gov This iterative mechanism adds another layer of complexity and efficiency to the biosynthesis of this compound. nih.gov

Table 2: Unusual Building Blocks in this compound Biosynthesis

| Building Block | Proposed Biosynthetic Enzyme(s) | Function | Reference |

| (2R)-2-ethylmalonamyl-CoA | Crotonyl-CoA Reductase/Carboxylase (CCR), Amide Synthetase | PKS Starter Unit | nih.govnih.gov |

| (2S)-2-(2-oxo-butyl)malonyl-CoA | Iterative Type I PKS | PKS Extender Unit | nih.gov |

Phenylalanine Hydroxylase for NRPS Extender Unit

The biosynthesis of the tripeptide portion of this compound involves a non-ribosomal peptide synthetase (NRPS) system. nih.gov One of the key components of this tripeptide is an unusual amino acid, (2S)-m-tyrosine. nih.gov Analysis of the SFA biosynthetic gene cluster has revealed the presence of a gene encoding a phenylalanine hydroxylase. nih.gov This enzyme is proposed to be responsible for the hydroxylation of phenylalanine to produce m-tyrosine, which is then incorporated into the growing peptide chain by the NRPS machinery. nih.gov This hydroxylation step is crucial for the final structure and biological activity of this compound.

| Enzyme | Substrate | Product | Function in SFA Biosynthesis |

| Phenylalanine Hydroxylase | L-Phenylalanine | (2S)-m-tyrosine | Provides the m-tyrosine extender unit for the NRPS module. nih.gov |

Proposed Mechanism for Spirolactam Formation

The formation of the distinctive [5.5] spirolactam moiety is a critical step in the biosynthesis of this compound. nih.gov It has been proposed that the formation of this spirolactam occurs through a spontaneous and stereoselective ketalization reaction. nih.gov This intramolecular cyclization is a key step that establishes the complex three-dimensional structure of this portion of the molecule. The reaction is thought to be triggered by the specific stereochemistry of the precursor molecule, which is assembled by the PKS and NRPS machinery. nih.gov

| Key Step | Description | Significance |

| Spontaneous Ketalization | An intramolecular reaction leading to the formation of the spirolactam ring. nih.gov | Forms the characteristic and structurally complex [5.5] spirolactam moiety of this compound. nih.gov |

| Stereoselectivity | The reaction proceeds in a highly controlled manner to produce a specific stereoisomer. nih.gov | Ensures the correct three-dimensional arrangement of atoms, which is crucial for biological activity. |

Strategies for Combinatorial Biosynthesis and Structural Diversification

The complex structure of this compound presents a significant hurdle for chemical synthesis, making combinatorial biosynthesis an attractive strategy for generating structural analogs. nih.gov The elucidation of the SFA biosynthetic gene cluster provides a foundation for these efforts. nih.gov By manipulating the genes involved in the biosynthesis, it is possible to create novel derivatives of this compound with potentially improved or altered biological activities.

Several strategies can be employed for the combinatorial biosynthesis of this compound analogs:

Precursor-Directed Biosynthesis: Feeding the producing organism with synthetic analogs of the natural biosynthetic precursors can lead to their incorporation into the final molecule.

Gene Inactivation and Heterologous Expression: Inactivating specific genes in the biosynthetic pathway can lead to the accumulation of intermediates or the production of altered final products. Furthermore, expressing SFA biosynthetic genes in a different host organism can also result in the production of novel analogs.

Module Swapping and Domain Engineering: The modular nature of PKS and NRPS systems allows for the exchange of modules or domains between different biosynthetic pathways. This can lead to the production of hybrid molecules with novel structures. For instance, altering the adenylation domain of the NRPS, which is responsible for selecting the amino acid to be incorporated, can lead to the inclusion of different amino acids in the tripeptide chain. acs.org

These approaches have the potential to generate a wide range of this compound analogs, which can then be screened for improved therapeutic properties. nih.gov

| Strategy | Description | Potential Outcome |

| Precursor-Directed Biosynthesis | Supplying synthetic analogs of biosynthetic precursors to the producing organism. | Incorporation of novel building blocks into the sanglifehrin scaffold. |

| Gene Manipulation | Inactivation or heterologous expression of biosynthetic genes. | Production of new analogs or accumulation of biosynthetic intermediates. |

| Module and Domain Engineering | Exchanging genetic modules or domains within the PKS/NRPS machinery. acs.org | Creation of hybrid sanglifehrin molecules with altered peptide or polyketide portions. acs.org |

Chemical Synthesis and Analog Development of Sanglifehrin a

Total Synthesis Approaches

Total synthesis efforts have been characterized by their convergent and highly stereoselective nature, necessitated by the molecule's numerous stereocenters.

The total synthesis of Sanglifehrin A (SFA) is described as a flexible, convergent, and stereoselective approach. acs.org A prominent strategy divides the molecule into three key fragments: an iodovinyl carboxylic acid, the complex tripeptide unit, and the western spirolactam portion. nih.govacs.org This three-component assembly highlights a modular and convergent pathway to the natural product. The enantioselective synthesis of the spirolactam fragment, which contains nine stereogenic centers (six of which are contiguous), is particularly challenging and relies on the convergent assembly of fully-functionalized smaller pieces. nih.govacs.orgresearchgate.netresearchgate.net An alternative approach has explored a relay route, involving the chemical degradation of the natural product into two large fragments—a lactol and a macrocyclic aldehyde—which were then used to reassemble the parent molecule. acs.org These strategies underscore the importance of a convergent plan to efficiently construct such a complex molecule.

A small number of powerful chemical reactions have been pivotal in successfully navigating the complexities of this compound's structure.

Stille Coupling: This palladium-catalyzed cross-coupling reaction has been employed in a highly selective manner for two crucial steps in the synthesis. acs.orgresearchgate.netrice.edu Firstly, an intramolecular Stille coupling of a linear precursor containing vinyl iodide and vinyl stannane (B1208499) groups was used to form the 22-membered macrocyclic core in a 72% yield. researchgate.net Secondly, an intermolecular Stille coupling serves to unite the completed macrocyclic and spirolactam fragments, representing a key bond formation in the final stages of the synthesis. acs.orgresearchgate.net

Paterson-Aldol Reactions: The stereocontrolled construction of the densely functionalized spirolactam fragment was achieved using Paterson's aldol (B89426) methodology. acs.orgresearchgate.netrice.edu This method, relying on boron enolate chemistry, allows for a high degree of stereocontrol. For instance, a tin triflate-mediated aldol reaction was used to establish the syn relationship at the C36-C37 bond with high diastereoselectivity. acs.org A subsequent aldol reaction using (+)-DIPCl was employed to set the anti stereochemistry at C33-C34. acs.org

Ring-Closing Metathesis (RCM): As an alternative to macrolactonization or intramolecular Stille coupling, RCM has been successfully applied to form the 22-membered macrocyclic core. researchgate.netnih.gov This strategy utilizes catalysts such as the Hoveyda-Grubbs-II catalyst to cyclize a linear diene precursor. nih.govthieme-connect.com One reported synthesis using this method was performed in the presence of 2,6-bis(trifluoromethyl)benzeneboronic acid (BFBB). researchgate.netnih.gov

| Methodology | Application in this compound Synthesis | Reported Yield | Reference |

|---|---|---|---|

| Intramolecular Stille Coupling | Formation of the 22-membered macrocycle | 72% | |

| Paterson-Aldol Reaction (Sn(OTf)₂) | Creation of the syn C36–C37 stereochemistry | 85% (>20:1 d.r.) | |

| Macrolactonization (Yamaguchi) | Formation of the 22-membered macrocycle | 63% | |

| Ring-Closing Metathesis | Formation of the 22-membered macrocycle | 12% | thieme-connect.com |

The final convergent step in several total syntheses is the strategic union of the two major domains of the molecule. rice.edu The most common and effective method for coupling the macrocyclic core with the spirolactam moiety is the intermolecular Stille reaction. acs.orgresearchgate.net In a highly convergent synthesis, a vinyl stannane derivative of the spirolactam fragment was coupled with a vinyl iodide on the macrocycle under palladium catalysis. nih.govacs.org Following this key coupling event, the synthesis is typically completed by a controlled acidic hydrolysis step to remove protecting groups and reveal the final this compound molecule. nih.govacs.org An alternative strategy, used in a relay synthesis, employed a Julia-Kocienski olefination to connect the two large fragments that were initially obtained via degradation of the natural product. acs.org

Key Methodologies: Stille Coupling, Paterson-Aldol Reactions, Ring-Closing Metathesis

Fragment Synthesis and Degradation Studies

The convergent nature of the synthetic plans requires the independent and efficient preparation of the key molecular fragments.

The macrocyclic core of this compound contains the unusual tripeptide unit composed of valine, meta-tyrosine, and piperazic acid residues. The synthesis of this large ring has been accomplished via several distinct cyclization strategies. One of the first successful approaches was an intramolecular Stille coupling, where a linear precursor with a vinyl stannane at one end and a vinyl iodide at the other was cyclized under palladium catalysis. researchgate.net Another powerful method is macrolactonization. In a three-component synthesis, an iodovinyl carboxylic acid was first joined with the tripeptide unit, and the resulting seco-acid was then cyclized to form the macrocycle using Yamaguchi conditions. nih.govacs.org More recently, ring-closing metathesis (RCM) has emerged as a viable method for forging the macrocyclic ring from a linear diene precursor. researchgate.netnih.gov The tripeptide backbone itself is generally assembled using standard carbodiimide-based peptide coupling protocols, with careful use of orthogonal protecting groups to ensure correct connectivity. acs.org

Synthesis of the Spirolactam Moiety

Structure-Activity Relationship (SAR) Studies and Analog Design

The intricate structure of this compound has been a subject of extensive investigation to understand the relationship between its different components and its biological activity. These studies have been crucial in guiding the design of new analogs with improved or altered functions.

Initial structure-activity relationship (SAR) studies have revealed that the macrocyclic portion of this compound is the primary determinant for its high-affinity binding to cyclophilin A (CypA). acs.orgnih.govrcsb.org Selective cleavage of the exocyclic double bond at C26-C27, which separates the macrocycle from the spirobicyclic side chain, results in a macrocyclic fragment that retains significant affinity for CypA. acs.orgnih.govrcsb.org The IC50 value for the binding of this macrocyclic portion to CypA was found to be 29 ± 2.1 nM, which is comparable to that of the intact this compound (IC50 = 6.9 ± 0.9 nM). acs.orgnih.govrcsb.org This finding strongly suggests that the spiro-lactam side chain is not essential for the primary interaction with cyclophilin. acs.orgresearchgate.net

X-ray crystallography studies of a close analog of the macrocycle complexed with CypA have provided further insights, showing that it binds to the same deep hydrophobic pocket on CypA as cyclosporin (B1163) A (CsA). acs.orgnih.govrcsb.org The macrocycle's complex structure, which includes an (E,E)-diene, a polypropionate segment, and an unusual tripeptide unit, appears to be highly optimized for this interaction. acs.orgnih.gov The tripeptide unit, in particular, which contains an unusual β-substituted piperazic acid, plays a critical role by occupying the same hydrophobic pocket as the valine residue of cyclosporin A. google.comacs.org

Conversely, while the macrocycle is sufficient for cyclophilin binding, the spirolactam moiety appears to be crucial for some of the downstream biological effects of this compound. researchgate.netharvard.edu For instance, the macrocyclic core alone (termed SFM) does not facilitate the interaction between cyclophilin A and inosine-5′-monophosphate dehydrogenase 2 (IMPDH2), an interaction that is observed with the full this compound molecule and is thought to contribute to its antiproliferative effects. researchgate.netharvard.eduresearchgate.net

Table 1: Cyclophilin A Binding Affinity of this compound and its Fragments

| Compound | Description | IC50 (nM) for CypA Binding |

|---|---|---|

| This compound (SfA) | Intact natural product | 6.9 ± 0.9 acs.orgnih.govrcsb.org |

| Macrolide Fragment | Macrocyclic portion after cleavage of the C26-C27 bond | 29 ± 2.1 acs.orgnih.govrcsb.org |

| SFM | Synthetic macrocyclic core of this compound | 5.7 ± 1.6 (Kd) researchgate.netresearchgate.net |

Building on the insights from SAR studies, researchers have focused on designing and synthesizing this compound analogs with modified biological profiles. The primary goals have been to separate the potent cyclophilin-binding activity from the immunosuppressive effects and to enhance other potentially therapeutic properties, such as anti-proliferative and antiviral activities. researchgate.netasm.org

A significant effort has been directed towards creating non-immunosuppressive analogs of this compound that retain high affinity for cyclophilins. plos.orgfrontiersin.orgbiorxiv.org This is particularly relevant for applications where immunosuppression is an undesirable side effect, such as in the treatment of viral infections or fibrotic diseases. plos.orgbiorxiv.org

One such analog is NV556 (also known as BC556 or NVP018), a derivative of sanglifehrin. plos.orgfrontiersin.org NV556 is a potent cyclophilin inhibitor that has been shown to be non-immunosuppressive. plos.orgfrontiersin.org It has demonstrated efficacy in reducing liver fibrosis in animal models and exhibits antiviral activity against Hepatitis C virus (HCV). plos.orgresearchgate.netnih.gov The development of NV556 highlights the feasibility of decoupling the cyclophilin-binding and immunosuppressive functions of the sanglifehrin scaffold. frontiersin.org

Another notable analog is SfA-mc , which consists of the macrocyclic core of this compound and lacks the immunosuppressive side chain. biorxiv.orgnih.gov Studies have shown that SfA-mc retains the ability to induce the secretion of cyclophilin B (PPIB), a property linked to anti-fibrotic effects, while having reduced immunosuppressive activity compared to the parent compound. biorxiv.orgnih.gov This further supports the concept that the different biological activities of this compound can be segregated through structural modification.

Table 2: Key this compound Analogues and their Properties

| Analog | Key Structural Modification | Primary Biological Activity of Interest |

|---|---|---|

| NV556 | Derivative of sanglifehrin | Non-immunosuppressive cyclophilin inhibition, anti-fibrotic, antiviral (HCV) plos.orgfrontiersin.orgresearchgate.netnih.gov |

| SfA-mc | Macrocyclic core only | Reduced immunosuppression, induces cyclophilin B secretion (anti-fibrotic potential) biorxiv.orgnih.gov |

The sanglifehrin scaffold has also been explored for developing analogs with enhanced anti-proliferative and antiviral activities. researchgate.netasm.org The natural sanglifehrins, including Sanglifehrin B (SfB), have shown potent anti-proliferative effects. google.com In fact, SfB was identified as the most potent anti-proliferative member of the sanglifehrin family. google.com

Synthetic efforts have focused on modifying the spirolactam portion of the molecule. For example, a 2-CF3 analog of Sanglifehrin B demonstrated higher anti-proliferative activity in Jurkat cells than the natural products this compound and B. researchgate.netresearchgate.netnih.gov This suggests that modifications at the C40 position within the spirolactam can significantly impact this biological activity.

In the context of antiviral research, sanglifehrin analogs have been investigated for their potential to inhibit a range of viruses, including HCV and HIV. asm.orgplos.org The mechanism is thought to involve the disruption of the interaction between viral proteins and host cyclophilins, which is essential for viral replication. plos.orgnih.gov Non-immunosuppressive analogs are particularly attractive for antiviral applications to avoid compromising the patient's immune system. asm.orgplos.org For instance, NV556 has shown potent inhibition of HCV replication in vitro and in vivo. plos.orgnih.gov Researchers have successfully generated sanglifehrin analogs with improved potency against various HCV genotypes, reduced cytotoxicity, and better physicochemical properties for oral administration. asm.org

Table 3: Biological Activity of Sanglifehrin B and its Analog

| Compound | Modification | Anti-proliferative Activity |

|---|---|---|

| Sanglifehrin B (SfB) | Natural product | Potent anti-proliferative activity google.com |

| 2-CF3 analog of SfB | Trifluoromethyl group at C40 | Higher anti-proliferative activity than SfA and SfB in Jurkat cells researchgate.netresearchgate.netnih.gov |

Advanced Research Methodologies Applied to Sanglifehrin a Studies

Biochemical and Enzymatic Assays

Biochemical and enzymatic assays have been instrumental in characterizing the interaction of Sanglifehrin A (SfA) with its molecular targets. A primary focus of these studies has been the peptidyl-prolyl cis-trans isomerase (PPIase) activity of cyclophilins.

PPIase Activity Assays: The ability of SfA to inhibit the PPIase activity of cyclophilins is a key aspect of its biochemical profile. These assays typically measure the rate of cis-trans isomerization of a proline-containing peptide substrate. One common method involves using the substrate N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide, where the trans-isomer is specifically cleaved by chymotrypsin, releasing a chromogenic product that can be monitored spectrophotometrically. nih.gov

Studies have demonstrated that SfA and its natural analogs (Sanglifehrin B, C, and D) are potent inhibitors of the PPIase activity of Cyclophilin A (CypA), Cyclophilin B (CypB), and Cyclophilin D (CypD). nih.gov In fact, Sanglifehrin B exhibited over 30-fold more potent anti-PPIase activity against CypA, CypB, and CypD compared to the well-known cyclophilin inhibitor, Cyclosporin (B1163) A (CsA). nih.gov The inhibitory constants (Ki) determined from these assays provide a quantitative measure of the compounds' potency. nih.gov

Competitive ELISA: Enzyme-linked immunosorbent assays (ELISAs) have been employed in a competitive format to determine the binding affinity of SfA for cyclophilins. epo.org In this setup, a known ligand for the cyclophilin (like a CsA-BSA conjugate) is coated onto the wells of a microplate. researchgate.net Recombinant cyclophilin is then added along with varying concentrations of the test compound (SfA). The amount of cyclophilin that binds to the coated ligand is detected, and the ability of SfA to inhibit this interaction is quantified to determine its IC50 value. researchgate.net These assays have consistently shown that SfA binds to CypA with a significantly higher affinity—approximately 10 to 20 times greater—than CsA. researchgate.net

Time-Resolved Förster Resonance Energy Transfer (TR-FRET): TR-FRET based binding assays offer a sensitive, solution-based method to quantify protein-ligand interactions. This technique has been used to determine the dissociation constants (Kd) of SfA and its photoaffinity probes for both CypA and CypB. jci.org

Table 1: Inhibition of Cyclophilin PPIase Activity by Sanglifehrins

| Compound | Target Cyclophilin | Ki (nM) |

|---|---|---|

| This compound | CypA | 1.2 |

| Sanglifehrin B | CypA | 0.32 |

| Sanglifehrin C | CypA | 0.61 |

| Sanglifehrin D | CypA | 0.45 |

| Cyclosporin A | CypA | 9.7 |

| This compound | CypB | 0.74 |

| Sanglifehrin B | CypB | 0.20 |

| Sanglifehrin C | CypB | 0.40 |

| Sanglifehrin D | CypB | 0.31 |

| Cyclosporin A | CypB | 9.2 |

| This compound | CypD | 0.95 |

| Sanglifehrin B | CypD | 0.30 |

| Sanglifehrin C | CypD | 0.62 |

| Sanglifehrin D | CypD | 0.43 |

| Cyclosporin A | CypD | 9.4 |

Data sourced from a study on the preclinical characterization of naturally occurring polyketide cyclophilin inhibitors. nih.gov

Cell-Based Functional Assays

The biological activities of this compound have been extensively investigated using a variety of cell-based functional assays, which provide insights into its effects on different immune cells and its potential as an antiviral agent.

T Cell Proliferation Assays: Initial studies confirmed that SfA inhibits the proliferation of T cells. aai.org Assays using non-immortalized CD4+ TH1 clones demonstrated that SfA inhibits IL-2-induced proliferation in a dose-dependent manner. aai.org Furthermore, SfA blocks T cell proliferation in the G1 phase of the cell cycle, a mechanism distinct from that of rapamycin (B549165). This effect is linked to the inhibition of retinoblastoma protein hyperphosphorylation and cyclin E-cyclin-dependent kinase 2 activity.

B Cell Activation Assays: Research has also explored the effects of SfA on B cells. While detailed findings from specific B cell activation assays are not extensively reported in the provided context, studies using photoaffinity probes of SfA have identified Cyclophilin B as a primary target in B cell-derived cell lines, suggesting a role in B cell function. google.com

Dendritic Cell (DC) Functional Assays: SfA has been shown to have profound effects on dendritic cells, the primary producers of IL-12p70, a critical cytokine in inflammation and autoimmune diseases. aai.org Functional assays revealed that SfA abrogates the production of bioactive IL-12p70 by human monocyte-derived DCs (moDCs). aai.orgnih.gov This inhibition occurs rapidly, within one hour of treatment, and is stimulus-independent, as demonstrated using Toll-like receptor 3 and 4 ligands. aai.orgnih.gov Competitive experiments indicated that this blockade of IL-12p70 production is independent of Cyclophilin A. aai.orgnih.gov Furthermore, SfA suppresses the expression of various chemokines in moDCs, including CCL5, CCL17, CCL19, CXCL9, and CXCL10, thereby inhibiting the migration of both moDCs and CD4+ T cells. nih.govplos.org

HCV Replicon Assays: The potential antiviral activity of SfA has been evaluated using hepatitis C virus (HCV) replicon systems. These cell-based assays measure the ability of a compound to inhibit HCV RNA replication. epo.org Sanglifehrins A, B, C, and D have all demonstrated dose-dependent suppression of HCV genotype 1b replicon activity. nih.gov In Huh 5-2 cells, SfA showed a 50% effective concentration (EC50) of 320 nM, comparable to Cyclosporin A (CsA). nih.gov However, in Huh 9-13 cells, SfA was significantly more potent, with an EC50 of 19 nM compared to 415 nM for CsA. nih.gov The mechanism involves the disruption of the interaction between cyclophilins (CypA, CypB, and CypD) and the HCV non-structural protein 5A (NS5A). nih.gov

Table 2: Anti-HCV Replicon Activity of this compound

| Cell Line | Compound | EC50 (nM) |

|---|---|---|

| Huh 5-2 (Genotype 1b) | This compound | 320 |

| Huh 5-2 (Genotype 1b) | Cyclosporin A | 306 |

| Huh 9-13 (Genotype 1b) | This compound | 19 |

| Huh 9-13 (Genotype 1b) | Cyclosporin A | 415 |

Data represents the 50% effective concentration in cell-based HCV replicon systems. nih.gov

Molecular Biology Techniques

Molecular biology techniques have been crucial for elucidating the mechanisms by which this compound (SfA) exerts its effects at the genetic level. These methods have provided detailed insights into how SfA modulates gene expression in various cell types.

Gene Expression Analysis: Whole genome oligo microarrays have been used to systematically identify gene expression changes induced by SfA in human monocyte-derived dendritic cells (moDCs). nih.gov In these experiments, moDCs were treated with SfA, and the resulting changes in the transcriptome were compared to vehicle-treated cells. nih.gov This approach revealed that SfA significantly regulates a number of genes, with a particularly high impact on the chemokine-chemokine receptor gene expression pathway. nih.gov Specifically, gene expression analysis showed that SfA suppressed the expression of CCL5, CCL17, CCL19, CXCL9, and CXCL10. nih.govplos.org

Real-time RT-PCR: To validate and quantify the findings from microarray analyses, real-time reverse transcription-polymerase chain reaction (RT-PCR) has been employed. This technique allows for the precise measurement of specific mRNA transcript levels. In studies with human DCs, real-time RT-PCR confirmed that SfA blocks IL-12 production at the transcriptional level. aai.org The results showed a significant suppression of the mRNA expression of IL-12p40 (84% reduction), IL-12p35 (94% reduction), and the IL-23-specific p19 subunit (84% reduction). aai.orgaai.org This demonstrates that SfA's inhibitory effect on cytokine production is due to a reduction in the transcription of their respective genes. aai.org

Table 3: Effect of this compound on Gene Expression in Human Dendritic Cells

| Gene | Method | Percentage Suppression |

|---|---|---|

| IL-12p40 | Real-time RT-PCR | 84% |

| IL-12p35 | Real-time RT-PCR | 94% |

| p19 (IL-23 subunit) | Real-time RT-PCR | 84% |

| CCL5 | Gene Expression Microarray & ELISA | Suppressed |

| CCL17 | Gene Expression Microarray & ELISA | Suppressed |

| CCL19 | Gene Expression Microarray & ELISA | Suppressed |

| CXCL9 | Gene Expression Microarray & ELISA | Suppressed |

| CXCL10 | Gene Expression Microarray & ELISA | Suppressed |

Data compiled from studies on human dendritic cells treated with this compound. aai.orgnih.govaai.org

Structural Biology Techniques

Structural biology techniques, particularly X-ray crystallography, have been pivotal in providing a detailed, atomic-level understanding of how this compound (SfA) interacts with its protein targets.

X-ray Crystallography of Protein-Ligand Complexes: X-ray crystallography is a powerful method used to determine the three-dimensional structure of molecules, including complex biological macromolecules like proteins and their ligands. technologynetworks.comlongdom.org The process involves crystallizing the protein-ligand complex and then analyzing the diffraction pattern produced when the crystal is exposed to an X-ray beam. longdom.org

The crystal structure of human Cyclophilin A (CypA) in complex with SfA has been solved at a high resolution of 1.6 Å. jst.go.jprcsb.org This detailed structure unambiguously determined the absolute configuration of all 17 chiral centers of SfA and revealed the precise nature of the interactions between SfA and CypA. rcsb.org The analysis showed that the 22-membered macrocycle of SfA is deeply embedded within the same binding site on CypA that is occupied by Cyclosporin A (CsA). rcsb.org This interaction is stabilized by six direct hydrogen bonds between SfA and the protein. rcsb.org

Furthermore, the crystal structure of CypA complexed with macrolide 16, a close analog of the macrocyclic portion of SfA, was resolved at 2.1 Å. acs.orgrcsb.org This structure confirmed that the macrocyclic part of SfA is exclusively responsible for its high-affinity binding to the deep hydrophobic pocket of CypA. acs.orgrcsb.org The structural data also highlighted that the effector domain of SfA has a very different chemical and three-dimensional structure compared to CsA, which strongly suggests a different mechanism of immunosuppression. rcsb.org

Table 4: X-ray Crystallography Data for this compound and Analog-Cyclophilin A Complexes

| Complex | PDB ID | Resolution (Å) | Key Findings |

|---|---|---|---|

| Human Cyclophilin A with this compound | 1YND | 1.60 | Determined absolute stereochemistry of SfA; showed the macrocycle binds in the same pocket as CsA via six hydrogen bonds. rcsb.org |

| Human Cyclophilin A with Macrolide 16 (SfA analog) | 1NMK | 2.10 | Confirmed that the macrocyclic portion of SfA is solely responsible for the high-affinity interaction with CypA. acs.orgrcsb.org |

Chemical Proteomics and Photoaffinity Labeling for Target Identification

To overcome the limitations of traditional affinity-based methods and to identify the cellular targets of this compound (SfA) in a native, unbiased manner, researchers have turned to advanced chemical proteomics strategies, most notably photoaffinity labeling (PAL). google.com

Photoaffinity Labeling (PAL): PAL is a powerful technique for identifying direct protein-ligand interactions within living cells. jci.orgbiorxiv.org This method involves synthesizing a probe molecule—in this case, photo-Sanglifehrin A (pSfA)—which is a modified version of SfA functionalized with a photoactivatable group (like a diazirine) and a bio-orthogonal handle (like an alkyne). jci.orgbiorxiv.org When these pSfA probes are introduced to live cells and then exposed to UV light, the photoactivatable group forms a highly reactive species that covalently crosslinks the probe to any interacting proteins in close proximity. jci.org The alkyne handle then allows for the "click" attachment of a reporter tag, such as biotin, for enrichment, or a fluorescent dye for visualization. jci.org

Using two different pSfA probes, chemical proteomics experiments were conducted in Jurkat (a T cell line) and K562 (a B cell line) cells. jci.orggoogle.com Following cell treatment with the probes, UV irradiation, and subsequent enrichment of the labeled proteins, mass spectrometry was used for identification. jci.orggoogle.com These unbiased proteomics studies revealed that Cyclophilin B (PPIB), an endoplasmic reticulum-resident protein, was the only protein significantly and competitively enriched by the pSfA probes in both cell lines. jci.orggoogle.com This identified PPIB as a primary and high-priority cellular target of SfA. jci.orgharvard.edu

The specificity of this interaction was confirmed through competition experiments, where an excess of unmodified SfA was added along with the probe, leading to a significant reduction in the labeling of PPIB. jci.org In vitro labeling of recombinant GST-tagged PPIA and PPIB with the pSfA probes further validated the direct interaction. jci.org

Table 5: Key Findings from Photoaffinity Labeling Studies of this compound

| Technique | Cell Lines Used | Primary Identified Target | Key Outcome |

|---|---|---|---|

| Photoaffinity Labeling with Mass Spectrometry | Jurkat (T cells), K562 (B cells) | Cyclophilin B (PPIB) | Unbiased proteomics identified PPIB as the primary cellular target of SfA in live immune cells. jci.orggoogle.com |

This approach allows for the identification of direct and transient interactions in a cellular context. jci.orggoogle.com

Mass Spectrometry-Based Secreted Protein Analysis